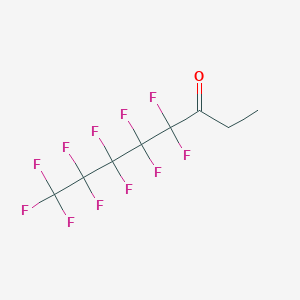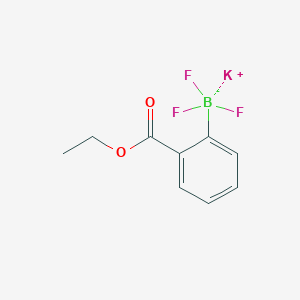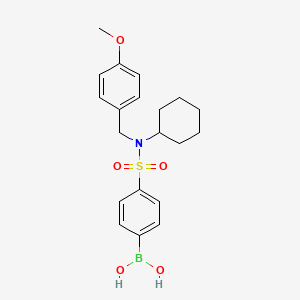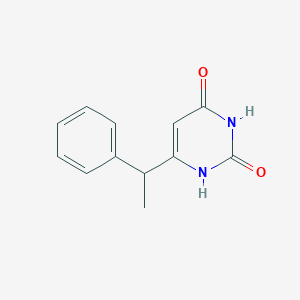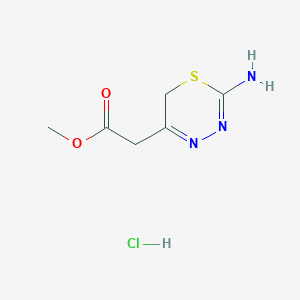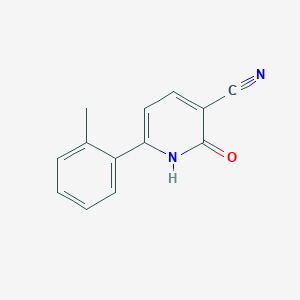
Pyrimidine-5-carbothioamide
Overview
Description
Pyrimidine-5-carbothioamide is a heterocyclic compound containing a pyrimidine ring substituted with a carbothioamide group at the fifth position
Mechanism of Action
Target of Action
Pyrimidine-5-carbothioamide primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its target, EGFR, by mimicking ATP, the natural substrate of EGFR . This interaction inhibits the kinase activity of EGFR, preventing the receptor from initiating a cascade of cellular events that lead to cell proliferation .
Biochemical Pathways
The action of this compound affects the pyrimidine metabolism pathway . This pathway encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of pyrimidine molecules . By inhibiting EGFR, this compound can disrupt the balance of this pathway, affecting the synthesis of DNA, RNA, lipids, and carbohydrates .
Pharmacokinetics
These properties can help predict the bioavailability of this compound, although further experimental studies are needed to confirm these predictions .
Result of Action
The inhibition of EGFR by this compound can lead to significant antiproliferative effects . For instance, certain derivatives of this compound have shown potent cytotoxic activities against different cancer cell lines . These effects are likely due to the disruption of the pyrimidine metabolism pathway and the subsequent inhibition of cellular proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-5-carbothioamide can be synthesized through several methods. One common approach involves the reaction of substituted benzaldehyde, malononitrile, and thiourea in the presence of ammonium chloride under solvent-free conditions . Another method includes the use of aromatic aldehydes, ethylenediamine, and 2-cyanothioacetamide in ethanol at reflux . These methods typically require mild and neutral reaction conditions, making them efficient and environmentally friendly.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the carbothioamide position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines.
Scientific Research Applications
Pyrimidine-5-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: this compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Pyrimidine-5-carbonitrile: Similar in structure but with a nitrile group instead of a carbothioamide group.
Pyridopyrimidine carbothioamide: Contains a fused pyridine-pyrimidine ring system with a carbothioamide group.
Uniqueness: Pyrimidine-5-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
pyrimidine-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-5(9)4-1-7-3-8-2-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSOCVWDXFSIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654274 | |
| Record name | Pyrimidine-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88891-75-2 | |
| Record name | Pyrimidine-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


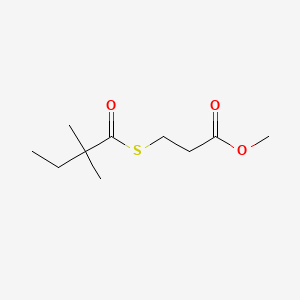
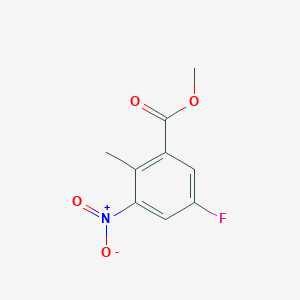
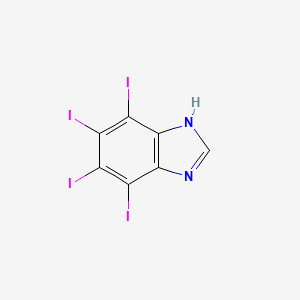
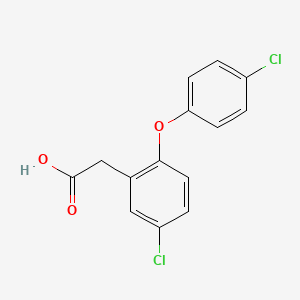
![[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B1461754.png)
